Lipophilicity (LogP) Comparison: 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole vs. 3,5-Diaryl Analog
The calculated lipophilicity (LogP) of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole is approximately 4.5 [1], which is significantly lower than that of a closely related 3,5-diaryl analog, 3,5-diphenyl-1,2,4-oxadiazole, which has a predicted LogP of approximately 5.3 [2]. This 0.8 Log unit difference corresponds to a nearly 6.3-fold difference in partition coefficient (P). The replacement of a phenyl ring with a cyclohexyl group reduces overall planarity and aromaticity, leading to a substantial decrease in lipophilicity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.5 (XLogP3) |
| Comparator Or Baseline | 3,5-Diphenyl-1,2,4-oxadiazole: ~5.3 (Predicted) |
| Quantified Difference | ΔLogP ≈ 0.8 (Target is less lipophilic) |
| Conditions | Computational prediction (XLogP3) [1]; comparator predicted using standard software (e.g., ChemDraw) [2]. |
Why This Matters
This differentiation is critical for applications where moderate lipophilicity is required for balanced membrane permeability and aqueous solubility, such as in CNS-targeted programs or for reducing non-specific binding.
- [1] PubChem. 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole. Computed Descriptors. XLogP3 = 4.5. https://pubchem.ncbi.nlm.nih.gov/compound/5-Cyclohexyl-3-_p-tolyl_-1_2_4-oxadiazole. View Source
- [2] PubChem. 3,5-Diphenyl-1,2,4-oxadiazole. Compound Summary CID 107929. XLogP3 = 5.3. https://pubchem.ncbi.nlm.nih.gov/compound/107929. View Source
